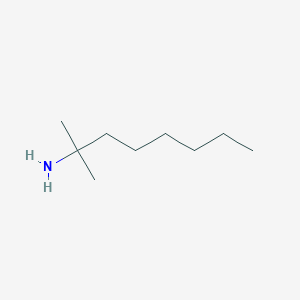
2-Methyloctan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyloctan-2-amine is an organic compound with the molecular formula C9H21N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon atom in the molecule. This compound is part of the aliphatic amines family, which are known for their wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyloctan-2-amine can be synthesized through several methods. One common approach is the nucleophilic substitution of haloalkanes. In this method, a haloalkane reacts with ammonia or an amine to form the desired amine product. For example, the reaction of 2-methyloctyl chloride with ammonia can yield this compound .
Another method involves the reductive amination of ketones or aldehydes. In this process, a ketone or aldehyde is reacted with ammonia or an amine in the presence of a reducing agent, such as sodium cyanoborohydride, to form the amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The Gabriel synthesis is one such method, where phthalimide is reacted with potassium hydroxide to form potassium phthalimide, which then undergoes nucleophilic substitution with a haloalkane to form the desired amine .
Chemical Reactions Analysis
Types of Reactions
2-Methyloctan-2-amine undergoes various chemical reactions, including:
Oxidation: Amines can be oxidized to form nitro compounds or nitriles.
Reduction: Reduction of imines or nitriles can yield primary amines.
Substitution: Amines can undergo nucleophilic substitution reactions with haloalkanes to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Haloalkanes and alkyl halides are typical reagents for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro compounds or nitriles.
Reduction: Primary amines.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
2-Methyloctan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs and bioactive molecules, such as receptor ligands and enzyme inhibitors.
Industry: It is employed in the production of polymers, catalysts, and functional materials.
Mechanism of Action
The mechanism of action of 2-Methyloctan-2-amine involves its interaction with molecular targets and pathways in biological systems. As a primary amine, it can act as a nucleophile, participating in various biochemical reactions. It can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
2-Methyloctan-2-amine can be compared with other similar compounds, such as:
2-Methylbutan-2-amine: A primary aliphatic amine with similar chemical properties but a shorter carbon chain.
N-Methylbutan-2-amine: A secondary aliphatic amine with a methyl group attached to the nitrogen atom.
2-Methylbutylamine: Another primary amine with a different carbon chain structure.
These compounds share similar chemical properties but differ in their molecular structures and specific applications. The uniqueness of this compound lies in its specific carbon chain length and the resulting physical and chemical properties.
Properties
Molecular Formula |
C9H21N |
|---|---|
Molecular Weight |
143.27 g/mol |
IUPAC Name |
2-methyloctan-2-amine |
InChI |
InChI=1S/C9H21N/c1-4-5-6-7-8-9(2,3)10/h4-8,10H2,1-3H3 |
InChI Key |
OHMXXZIUOWNPRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


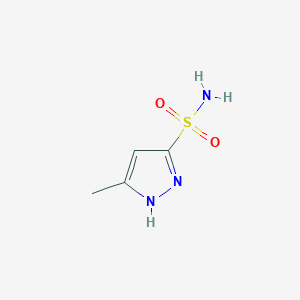
![2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13599156.png)
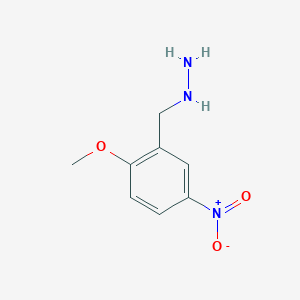
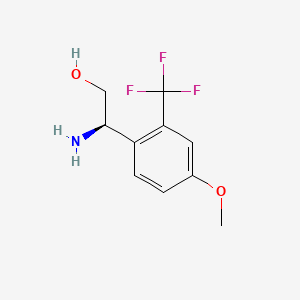
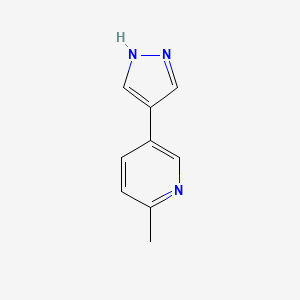
![3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile](/img/structure/B13599207.png)

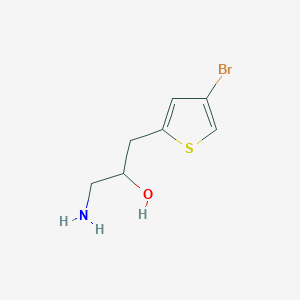
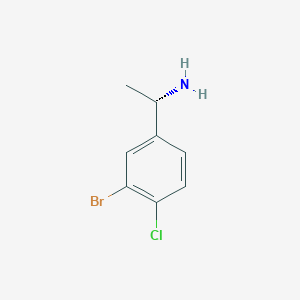


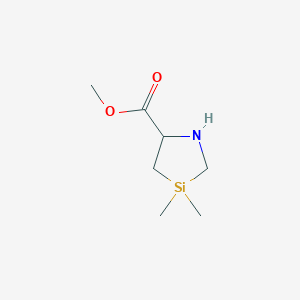

![Methyl4-[(4-aminophenoxy)methyl]benzoate](/img/structure/B13599245.png)
